2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a phenyl group at the 2nd position of the thiazole ring, along with a diethylaminoethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-phenylthiazole-4-carboxylic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-thiazolecarboxylic acid
- 5-Bromo-2-phenylthiazole-4-carboxylic acid
- 2-(Diethylamino)ethyl 4-thiazolecarboxylate
Uniqueness
2-(Diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
147046-40-0 |
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Molecular Formula |
C16H19BrN2O2S |
Molecular Weight |
383.304 |
IUPAC Name |
2-(diethylamino)ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2S/c1-3-19(4-2)10-11-21-16(20)13-14(17)22-15(18-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
PEJNKOOYPVMGQO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br |
Synonyms |
4-Thiazolecarboxylicacid,5-bromo-2-phenyl-,2-(diethylamino)ethylester(9CI) |
Origin of Product |
United States |
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